[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
CAS No.: 1353947-63-3
Cat. No.: VC8232513
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353947-63-3 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O2/c1-12(9-2-3-9)10-4-6-13(7-5-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
| Standard InChI Key | PFCWTHCCPNDPSX-UHFFFAOYSA-N |
| SMILES | CN(C1CC1)C2CCN(CC2)CC(=O)O |
| Canonical SMILES | CN(C1CC1)C2CCN(CC2)CC(=O)O |
Introduction
Chemical Identity and Molecular Characteristics
Basic Descriptors
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a small organic molecule with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Its IUPAC name, 2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid, reflects a piperidine ring substituted at the 4-position with a cyclopropyl-methyl-amino group and at the 1-position with an acetic acid moiety . The compound’s SMILES notation (CN(C1CC1)C2CCN(CC2)CC(=O)O) and InChIKey (PFCWTHCCPNDPSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Structural and Conformational Analysis
Core Scaffold Features
The molecule’s piperidine ring adopts a chair conformation, with the cyclopropyl-methyl-amino group at the 4-position introducing steric constraints that may influence receptor binding . The acetic acid substituent at the 1-position provides a polar terminus capable of hydrogen bonding or salt bridge formation, a feature common in bioactive molecules targeting ion channels or enzymes .
Electronic and Steric Properties
The cyclopropyl group’s ring strain (≈27 kcal/mol) and sp³ hybridization at the nitrogen create a rigid, hydrophobic pocket, potentially enhancing binding selectivity in biological targets . The acetic acid moiety’s pKa (estimated ~4.5) suggests partial ionization at physiological pH, which could impact membrane permeability and pharmacokinetics.
Synthetic Considerations and Pathways
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, analogous piperidine-acetic acid derivatives are typically synthesized via:
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N-Alkylation of piperidine precursors: Reaction of 4-aminopiperidine with cyclopropylmethyl halides, followed by acetic acid grafting via nucleophilic substitution .
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Reductive amination: Condensation of ketone intermediates with cyclopropylmethylamine, followed by reduction and carboxylation .
Key Intermediate: 4-(Cyclopropyl-methyl-amino)piperidine
Synthesis of this intermediate likely involves:
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Protection of piperidine’s amine group
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Cyclopropylmethylation via Mitsunobu or Ullmann coupling
| Compound | Target | IC₅₀ (nM) | LogP |
|---|---|---|---|
| 6a (PMC7604827) | CCR5 | 12 | 3.1 |
| 14 (PMC7604827) | CCR5 | 24 | 2.8 |
| 20b (PMC7604827) | CCR5 | 18 | 2.5 |
| [This compound] | Hypothetical | N/A | 1.52* |
| *Calculated using PubChem data |
Dopamine Transporter (DAT) Modulation
Piperidine-acetic acid hybrids show atypical DAT inhibition (PMC7680422), with 3b exhibiting DAT Kᵢ = 2970 nM and σ₁ receptor affinity . The cyclopropyl moiety in [4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may similarly stabilize DAT’s outward-facing conformation, suggesting potential psychostimulant therapeutic applications .
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic profiling: Assess oral bioavailability, plasma protein binding, and blood-brain barrier penetration using in vitro models.
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Target deconvolution: High-throughput screening against GPCR, ion channel, and transporter panels.
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Metabolic stability: Evaluate degradation pathways in human hepatocyte assays .
Synthetic Optimization Opportunities
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Introduce fluorinated cyclopropyl variants to modulate metabolic stability
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Explore ester prodrugs of the acetic acid moiety to enhance absorption
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